1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid
Description
1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 436092-84-1, molecular formula: C₁₂H₁₆N₂O₄S) is a sulfonamide derivative featuring a piperidine scaffold. The compound comprises a piperidine ring substituted with a carboxylic acid group at position 4 and a 4-aminophenylsulfonyl moiety attached to the nitrogen atom. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing protease inhibitors and other bioactive molecules, with applications in targeting enzymes such as tumor necrosis factor-alpha converting enzyme (TACE) .
Properties
IUPAC Name |
1-(4-aminophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLHCTVDYONGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that it can interact with specific molecular targets involved in tumor growth and metastasis.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
2. Biochemical Research
- Receptor Binding Studies : The compound is utilized as a ligand in receptor binding studies, particularly in exploring interactions with protein targets that are crucial for cellular signaling pathways. For instance, it has been incorporated into peptide libraries to assess binding affinities with SH2 domains in proteins like Grb2 .
- Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes, modulating metabolic pathways and providing insights into enzyme kinetics and regulation.
3. Material Science
- Chemical Intermediates : In industrial applications, 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid serves as a building block for synthesizing more complex molecules, which can be used in pharmaceuticals and agrochemicals .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.
- Enzyme Inhibition Studies : Research focused on the inhibition of protein tyrosine phosphatases using this compound revealed insights into its effectiveness as a therapeutic agent in diseases characterized by dysregulated phosphorylation processes.
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., -NH₂) : Improve solubility and interaction with polar enzyme active sites .
- Halogen Substituents (e.g., -Cl, -F) : Increase lipophilicity and metabolic stability but may reduce aqueous solubility .
Physicochemical Properties
| Property | This compound | 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 296.33 | 315.77 | 299.31 |
| Hydrogen Bond Donors | 3 (NH₂, COOH) | 2 (COOH) | 2 (COOH) |
| LogP (Predicted) | ~1.2 | ~2.8 | ~2.5 |
| Melting Point | Not reported | Not reported | Not reported |
Notes:
- The amino group in the target compound reduces LogP compared to halogenated analogs, favoring solubility .
- No melting points are reported for these specific compounds, but related anthraquinone sulfonyl derivatives exhibit decomposition above 230°C .
Biological Activity
1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's structure features a piperidine ring with a sulfonyl group and a carboxylic acid moiety, which contribute to its reactivity and biological interactions. The molecular formula is C13H16N2O5S, with a molecular weight of 312.34 g/mol.
This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. It can bind to specific enzymes or receptors, altering their activity and impacting various biochemical pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and urea metabolism, respectively .
Antimicrobial Activity
Research indicates that the compound possesses notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Salmonella typhi | 12 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antibiotics .
Anti-inflammatory and Analgesic Properties
The compound's anti-inflammatory activity has been compared to standard treatments such as indomethacin. In experimental models, it exhibited significant reductions in inflammation markers, indicating its potential for treating inflammatory diseases . Additionally, its analgesic properties have been linked to its interaction with pain modulation pathways.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an adjunct therapy in oncology .
Case Studies
- Enzyme Inhibition Study : A study focused on the inhibition of AChE revealed that the compound had an IC50 value of approximately 0.63 µM, demonstrating potent activity compared to standard inhibitors. This suggests its utility in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
- Antimicrobial Efficacy : In a comparative study involving various synthesized derivatives of piperidine compounds, this compound showed superior antimicrobial activity against Klebsiella pneumoniae and Fusarium oxysporum, with MIC values significantly lower than those of commercial antibiotics .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid | Similar structure; different amino substitution | Moderate AChE inhibition |
| 1-[(4-Chlorophenyl)sulfonyl]piperidine derivatives | Substituted phenyl group; enhanced solubility | Strong antibacterial activity |
| Meperidinic acid | Analgesic properties; lacks sulfonyl group | Effective analgesic but less versatile |
The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these analogs .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves sulfonylation of piperidine-4-carboxylic acid derivatives with 4-aminobenzenesulfonyl chloride. To ensure high purity, use inert conditions (e.g., nitrogen atmosphere) and monitor reaction progress via thin-layer chromatography (TLC). Purification via recrystallization or reverse-phase HPLC (≥95% purity) is critical, as validated by NMR and LC-MS for structural confirmation . Post-synthesis, characterize the compound using H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to verify absence of unreacted intermediates or byproducts.
Q. How should researchers address solubility challenges during experimental preparation?
- Methodological Answer : Solubility varies with solvent polarity. For aqueous systems, prepare stock solutions in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS) to avoid precipitation. For organic phases, use ethanol or acetonitrile. Note that lower concentrations (e.g., 0.1–5 mM) generally improve solubility. Pre-saturation studies at 25°C and 37°C under controlled pH (e.g., 4.5–7.4) are recommended to mimic physiological conditions .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : The compound may pose risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency eye washes and safety showers must be accessible. Maintain SDS documentation aligned with GHS standards .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivative synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict regioselectivity in sulfonylation reactions. Molecular docking studies (AutoDock Vina) can identify potential binding interactions for pharmacological applications. Pair computational results with experimental validation using kinetic assays (e.g., monitoring reaction intermediates via FT-IR or Raman spectroscopy) .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Methodological Answer : Discrepancies may arise from isotopic impurities or solvent artifacts. Cross-validate NMR peaks with 2D techniques (COSY, HSQC) to confirm proton-carbon correlations. For MS, use tandem MS/MS to fragment ions and match fragmentation patterns with predicted structures. If ambiguity persists, crystallize the compound for X-ray diffraction analysis .
Q. What strategies are effective for studying structure-activity relationships (SAR) in enzyme inhibition?
- Methodological Answer : Design analogs by modifying the sulfonyl or piperidine moieties. Test inhibitory activity against target enzymes (e.g., proteases) via fluorometric assays (Km/Vmax determination). Use molecular dynamics simulations (AMBER or GROMACS) to analyze binding stability. Correlate IC values with steric/electronic parameters (Hammett σ, LogP) to identify pharmacophoric features .
Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer : Standardize synthesis protocols (e.g., fixed molar ratios, reaction times) and validate purity across batches via HPLC with UV detection (λ = 254 nm). Use internal standards (e.g deuterated analogs) in LC-MS to normalize quantification. For biological assays, include positive controls (e.g., known enzyme inhibitors) and triplicate technical replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
